molecular formula C9H12N2O4S B1524547 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid CAS No. 1249354-43-5

6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid

Cat. No.: B1524547
CAS No.: 1249354-43-5
M. Wt: 244.27 g/mol
InChI Key: GZKOQGFGJWISNT-UHFFFAOYSA-N
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Description

6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a propane-2-sulfonamido group at the 6-position and a carboxylic acid group at the 3-position

Biochemical Analysis

Biochemical Properties

6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as pyridine-3-carboxylic acid oxygenase, which catalyzes the oxidation of pyridine derivatives. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are dose-dependent . Threshold effects have been observed, where certain dosages result in a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . The involvement of this compound in these pathways can influence metabolic flux and the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can exert its biochemical effects . The presence of specific targeting signals on this compound can facilitate its transport to these subcellular locations, thereby influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the core structure.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous purification systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product quality is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: Researchers may use this compound to study its interactions with biological molecules and its potential as a drug candidate.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The carboxylic acid group may also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(Propane-2-sulfonamido)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    6-(Propane-2-sulfonamido)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    6-(Butane-2-sulfonamido)pyridine-3-carboxylic acid: Similar structure but with a butane-2-sulfonamido group instead of propane-2-sulfonamido.

Uniqueness

The unique positioning of the propane-2-sulfonamido and carboxylic acid groups in 6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid provides distinct chemical properties and reactivity compared to its analogs. This specific arrangement can influence the compound’s binding affinity, solubility, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-(propan-2-ylsulfonylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6(2)16(14,15)11-8-4-3-7(5-10-8)9(12)13/h3-6H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKOQGFGJWISNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid
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6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid
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6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid
Reactant of Route 4
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid
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6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid
Reactant of Route 6
6-(Propane-2-sulfonamido)pyridine-3-carboxylic acid

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